1-Bromo-4-fluorobenzene

Photochemistry Laser Spectroscopy Reaction Dynamics

1-Bromo-4-fluorobenzene (CAS 460-00-4) is a para-substituted, unsymmetrical dihalobenzene (C6H4BrF). It is a clear, colorless liquid at ambient temperature with a melting point of −16 °C, a boiling range of 150–153 °C, a density of 1.593 g/mL at 25 °C, and a refractive index (n20/D) of 1.527.

Molecular Formula C6H4BrF
Molecular Weight 175 g/mol
CAS No. 460-00-4
Cat. No. B142099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-fluorobenzene
CAS460-00-4
Synonyms1-Bromo-4-fluorobenzene;  1-Fluoro-4-bromobenzene;  4-Bromo-1-fluorobenzene;  4-Bromophenyl Fluoride;  4-Fluoro-1-bromobenzene;  4-Fluorobenzene Bromide;  4-Fluorobromobenzene;  4-Fluorophenyl Bromide;  NSC 10268;  NSC 9460;  p-Bromofluorobenzene;  p-Fluorobrom
Molecular FormulaC6H4BrF
Molecular Weight175 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)Br
InChIInChI=1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H
InChIKeyAITNMTXHTIIIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-fluorobenzene (CAS 460-00-4): Physicochemical Profile and Core Identity for Sourcing Decisions


1-Bromo-4-fluorobenzene (CAS 460-00-4) is a para-substituted, unsymmetrical dihalobenzene (C6H4BrF) [1]. It is a clear, colorless liquid at ambient temperature with a melting point of −16 °C, a boiling range of 150–153 °C, a density of 1.593 g/mL at 25 °C, and a refractive index (n20/D) of 1.527 . The compound is soluble in common organic solvents and exhibits limited water solubility (0.14 g/L) . It is widely employed as a building block in organic synthesis, particularly in cross‑coupling chemistry, and as an analytical internal standard [2].

Why Generic Dihalobenzene Substitution Is Not Sufficient: The Case for 1-Bromo-4-fluorobenzene


Simply substituting any bromofluorobenzene or related dihalobenzene for 1‑bromo‑4‑fluorobenzene can lead to significant deviations in reaction kinetics, product distribution, and analytical calibration [1]. Positional isomerism (ortho‑, meta‑, para‑) profoundly alters both physical properties (melting point, boiling point, density) and chemical reactivity [2]. For instance, the para‑ isomer exhibits a 41.7% translational energy distribution upon 266‑nm photodissociation, whereas the meta‑ isomer shows 46.8%, a difference that directly impacts fragment dynamics in photochemical applications [3]. Moreover, the bromine atom in the para‑ position relative to fluorine ensures high reactivity in palladium‑catalyzed cross‑couplings (TOF up to 67.1 h⁻¹), whereas the chloro‑analogue (1‑chloro‑4‑fluorobenzene) achieves only ca. 12% halide conversion under identical conditions [4]. These quantifiable differences underscore the need for precise compound selection rather than reliance on generic “bromofluorobenzene” specifications.

Quantitative Differentiation Evidence: Why 1-Bromo-4-fluorobenzene Outperforms Closest Analogs


Photodissociation Dynamics: Translational Energy Partitioning vs. 1‑Bromo‑3‑fluorobenzene

In a direct head‑to‑head photodissociation study at 266 nm, 1‑bromo‑4‑fluorobenzene allocates 41.7% of the available energy to fragment translational motion, whereas the meta‑isomer (1‑bromo‑3‑fluorobenzene) allocates 46.8% [1]. Additionally, the anisotropy parameter (β) is measured as −0.4 for the para‑ isomer compared to 0.7 for the meta‑ isomer, indicating a distinct photofragment angular distribution [1].

Photochemistry Laser Spectroscopy Reaction Dynamics

Suzuki–Miyaura Cross‑Coupling Reactivity: Conversion and TOF vs. 1‑Chloro‑4‑fluorobenzene

When reacted with 4‑fluorophenylboronic acid under identical heterogeneous catalysis conditions (G‑COOH‑Pd‑10, DMF/H₂O, K₂CO₃, 110 °C, 48 h), 1‑bromo‑4‑fluorobenzene achieves near‑complete halide conversion with a turnover frequency (TOF) of 67.1 h⁻¹, whereas 1‑chloro‑4‑fluorobenzene exhibits only ca. 12% halide conversion and no isolable coupling product [1].

Catalysis Cross-Coupling Synthetic Methodology

Physical Property Differentiation: Melting Point, Boiling Point, and Density vs. Ortho‑ and Meta‑Isomers

Cross‑study comparison of vendor‑specified physical constants reveals that 1‑bromo‑4‑fluorobenzene (para‑) possesses a significantly lower melting point (−16 °C) than both the ortho‑ (−8 °C) and meta‑ (−8 °C) isomers, as well as a distinct boiling point (151–153 °C) and density (1.593 g/mL) . The para‑ isomer also exhibits a higher flash point (60 °C) compared to the ortho‑ (43 °C) and meta‑ (46 °C) isomers, indicating a lower flammability hazard .

Physical Chemistry Process Engineering Quality Control

Analytical Internal Standard Performance: Calibration Linearity for BTEX Determination

When employed as an internal standard in thermal desorption gas chromatography for BTEX analysis in soil and sediment, 1‑bromo‑4‑fluorobenzene exhibits mass‑peak area linear dependence correlations (R²) above 0.99 across all single‑component BTEX analytes [1]. This high linearity ensures accurate quantification and meets stringent regulatory method requirements.

Analytical Chemistry Gas Chromatography Method Validation

Optimal Use Cases for 1‑Bromo‑4‑fluorobenzene Based on Quantified Differentiation


Photochemical Vapor Generation and Laser‑Induced Fluorescence Studies

The unique photofragment energy partitioning (41.7% translational energy) and distinct anisotropy (β = −0.4) make 1‑bromo‑4‑fluorobenzene a superior precursor for generating specific fragment distributions in photochemical reactors or for calibrating laser‑induced fluorescence (LIF) imaging systems [1]. Researchers requiring controlled photodissociation dynamics should preferentially select the para‑ isomer over the meta‑ isomer (46.8% translational energy) to achieve the desired kinetic energy spread.

High‑Throughput Suzuki–Miyaura Cross‑Coupling in Pharmaceutical Synthesis

Given its high reactivity in heterogeneous Suzuki–Miyaura couplings (TOF = 67.1 h⁻¹, near‑quantitative conversion) compared to the chloro‑analogue (ca. 12% conversion), 1‑bromo‑4‑fluorobenzene is the reagent of choice for preparing 4‑fluorobiphenyl intermediates under mild conditions with recyclable catalysts [2]. This translates to shorter cycle times, reduced catalyst loading, and higher throughput in medicinal chemistry and agrochemical development.

Certified Reference Material for GC‑MS Quantification of Volatile Organics

The compound's established role as an internal standard in EPA Method 524.2 and its demonstrated linearity (R² > 0.99) for BTEX analysis make it an essential component of certified reference material (CRM) mixes [3]. Laboratories performing volatile organic compound (VOC) analysis should source 1‑bromo‑4‑fluorobenzene as a BFB (bromofluorobenzene) internal standard to ensure regulatory compliance and inter‑laboratory consistency.

Grignard Reagent Formation for 4‑Fluorophenyl Magnesium Bromide

The exclusive formation of 4‑fluorophenylmagnesium bromide from 1‑bromo‑4‑fluorobenzene and magnesium (without competing side reactions) makes it a reliable precursor for introducing the 4‑fluorophenyl moiety into complex molecules . This chemoselectivity is critical for the synthesis of atypical antipsychotic intermediates and fluorinated agrochemicals.

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